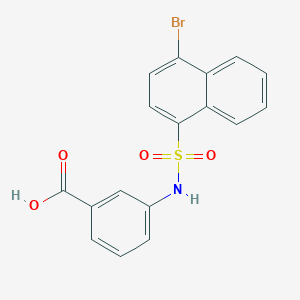
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BEMT, and it has been found to have various applications in the field of pharmaceuticals.
Wirkmechanismus
BEMT acts as a positive allosteric modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory neurotransmitter activity. This leads to a decrease in neuronal excitability, which is responsible for the anticonvulsant and anxiolytic effects of BEMT.
Biochemical and physiological effects:
BEMT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of GABA(A) receptors, resulting in a decrease in neuronal excitability. This leads to a reduction in seizures and anxiety. BEMT has also been found to have sedative effects and can cause drowsiness in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
BEMT has several advantages for lab experiments. It has a high potency and selectivity for GABA(A) receptors, making it an ideal ligand for studying the effects of GABA(A) receptor modulation. BEMT is also readily available and relatively inexpensive, making it accessible to researchers. However, BEMT has limitations in lab experiments as it can have off-target effects and can cause sedation, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of BEMT in scientific research. One direction is the development of new drugs for the treatment of epilepsy and anxiety disorders. BEMT can be used as a lead compound for the development of new drugs that have improved efficacy and fewer side effects. Another direction is the study of the effects of BEMT on other neurotransmitter systems, such as the dopamine and serotonin systems. This can provide insights into the potential use of BEMT in the treatment of other psychiatric disorders. Additionally, the development of new synthetic methods for BEMT can improve its accessibility and reduce its cost.
Conclusion:
In conclusion, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has various applications in scientific research, particularly in the field of pharmaceuticals. Its mechanism of action involves the modulation of GABA(A) receptors, resulting in anticonvulsant and anxiolytic effects. BEMT has advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of BEMT involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis of BEMT is p-tert-butylbenzenesulfonyl chloride, which is reacted with 2-methoxyethylamine to form the intermediate product, 4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide. The intermediate product is then purified through recrystallization to obtain the final product, BEMT.
Wissenschaftliche Forschungsanwendungen
BEMT has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. It has been used as a ligand for GABA(A) receptors, which are involved in the regulation of neurotransmitters in the brain. BEMT has also been found to have anticonvulsant properties and has been used in the treatment of epilepsy. Additionally, BEMT has been used in the development of new drugs for the treatment of anxiety and other psychiatric disorders.
Eigenschaften
Molekularformel |
C13H21NO3S |
|---|---|
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
4-tert-butyl-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(15,16)14-9-10-17-4/h5-8,14H,9-10H2,1-4H3 |
InChI-Schlüssel |
PKIZMOZAMQCGLU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)




![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)


